molecular formula C44H90N4O2 B13809704 N,N'-1,6-Hexanediylbis[N'-octadecyl]urea

N,N'-1,6-Hexanediylbis[N'-octadecyl]urea

Cat. No.: B13809704
M. Wt: 707.2 g/mol
InChI Key: KKHUDTYSZOHVMT-UHFFFAOYSA-N
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Description

Chemical Structure:
N,N'-1,6-Hexanediylbis[N'-octadecyl]urea (CAS: 22214-23-9) is a symmetrical bis-urea derivative featuring a 1,6-hexamethylene spacer and two octadecyl (C18) chains attached to the urea nitrogen atoms. Its molecular formula is C44H90N4O2 (molecular weight: 731.23 g/mol) .

Properties

Molecular Formula

C44H90N4O2

Molecular Weight

707.2 g/mol

IUPAC Name

1-octadecyl-3-[6-(octadecylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C44H90N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-43(49)47-41-37-33-34-38-42-48-44(50)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,45,47,49)(H2,46,48,50)

InChI Key

KKHUDTYSZOHVMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea typically involves the reaction of hexamethylene diisocyanate with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and at elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,6-Hexanediylbis[N’-octadecyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amines .

Scientific Research Applications

N,N’-1,6-Hexanediylbis[N’-octadecyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The urea groups can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Key Characteristics :

  • Hydrophobicity: The long octadecyl chains confer high lipophilicity, making it suitable for applications requiring nonpolar interactions, such as surfactants or lipid bilayer stabilizers.
  • Thermal Stability : Urea derivatives generally exhibit strong hydrogen-bonding networks, enhancing thermal resistance compared to simpler amides.

Comparison with Structurally Similar Compounds

N,N'-Methylenebis(urea) (CAS: 13547-17-6)

Molecular Formula : C3H8N4O2 (molecular weight: 132.12 g/mol) .
Structural Differences :

  • Spacer Group : Uses a methylene (-CH2-) bridge instead of hexamethylene.
  • Substituents : Lacks alkyl chains, resulting in significantly higher polarity.

Functional Contrast :

  • Solubility : More water-soluble due to shorter spacer and absence of long alkyl chains.
  • Applications : Primarily used in adhesives or crosslinkers, unlike the hydrophobic target compound .

1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS: 20575-76-2)

Molecular Formula : C10H20N4O2 (molecular weight: 228.29 g/mol) .
Structural Differences :

  • Substituents : Features dimethyl groups on urea nitrogens instead of octadecyl chains.
  • Spacer : Shares the hexamethylene bridge.

Functional Contrast :

  • Hydrophobicity : Less lipophilic due to smaller substituents.
  • Applications : Used in polymer stabilization or as intermediates in pharmaceutical synthesis .

N,N''-1,6-Hexanediylbis[N'-phenylthiourea] (CAS: 13468-96-7)

Molecular Formula : C20H26N4S2 (molecular weight: 386.58 g/mol) .
Structural Differences :

  • Functional Group : Thiourea (-NH-CS-NH-) instead of urea (-NH-CO-NH-).
  • Substituents : Phenyl groups instead of octadecyl chains.

Functional Contrast :

  • Reactivity : Thiourea derivatives exhibit stronger metal-binding capacity due to sulfur’s electronegativity.
  • Applications : Commonly used in catalysis or heavy metal chelation .

Comparative Data Table

Compound Name (CAS) Molecular Formula Spacer Substituents Molecular Weight Key Applications
N,N'-1,6-Hexanediylbis[N'-octadecyl]urea (22214-23-9) C44H90N4O2 Hexamethylene Octadecyl (C18) 731.23 Surfactants, lipid systems
N,N'-Methylenebis(urea) (13547-17-6) C3H8N4O2 Methylene None 132.12 Adhesives, crosslinkers
1,1'-Hexamethylenebis(3,3-dimethylurea) (20575-76-2) C10H20N4O2 Hexamethylene Dimethyl 228.29 Polymer stabilization
N,N''-1,6-Hexanediylbis[N'-phenylthiourea] (13468-96-7) C20H26N4S2 Hexamethylene Phenyl 386.58 Metal chelation

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